molecular formula C8H12O4 B13118493 (1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylicacid

(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylicacid

Cat. No.: B13118493
M. Wt: 172.18 g/mol
InChI Key: PJSZLFVJKMKLIZ-YLWLKBPMSA-N
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Description

(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique stereochemistry. This compound contains a three-membered cyclopropane ring substituted with an ethyl group, a methoxycarbonyl group, and a carboxylic acid group. Its molecular formula is C8H12O4, and it has a molecular weight of 172.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylates or oxidized derivatives.

    Reduction: Alcohols or reduced forms of the ester and carboxylic acid groups.

    Substitution: Substituted esters or amides.

Scientific Research Applications

(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and activity. The pathways involved may include metabolic processes, signal transduction, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethyl group and a methoxycarbonyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1R,2S)-2-ethyl-1-methoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m0/s1

InChI Key

PJSZLFVJKMKLIZ-YLWLKBPMSA-N

Isomeric SMILES

CC[C@H]1C[C@@]1(C(=O)O)C(=O)OC

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC

Origin of Product

United States

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